![molecular formula C15H18N2O6S B1202138 [3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]glycine](/img/structure/B1202138.png)
[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]glycine
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Overview
Description
[3-(3,4-methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]glycine is a dipeptide consisting of a modified L-proline residue attached to glycine via a peptide linkage. It is a dipeptide, a member of benzodioxoles and a N-acylglycine. It contains a glycino group.
Scientific Research Applications
Metabolism in Rats
The metabolism of 3,4-methylenedioxy derivatives, including those similar to the compound , has been studied in rats. These compounds were found to be largely excreted in urine within 24 hours, with glycine conjugates being major urinary metabolites (Klungsøyr & Scheline, 2009).
Anticonvulsant Activity
Compounds structurally related to [3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]glycine have been synthesized and tested for anticonvulsant activity. Some of these compounds showed significant activity with low neurotoxicity, indicating potential applications in epilepsy treatment (Unverferth et al., 1998).
Cytoprotection and NMDA Receptor Interaction
Derivatives of this compound have shown promise in acting as cytoprotectants and inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor. This suggests potential therapeutic applications in protecting neurons from glutamate-induced toxicity and in treating neurological disorders (Buchstaller et al., 2006).
Liquid Chromatography Analysis
Analytical methods have been developed for detecting derivatives of glycine, including [3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]glycine, in biological samples. This has applications in both research and clinical diagnostics (Penugonda et al., 2004).
properties
Product Name |
[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]glycine |
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Molecular Formula |
C15H18N2O6S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[[(2S)-4-(1,3-benzodioxol-5-yl)-1-hydroxy-5-(sulfanylmethyl)pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H18N2O6S/c18-14(19)5-16-15(20)10-4-9(11(6-24)17(10)21)8-1-2-12-13(3-8)23-7-22-12/h1-3,9-11,21,24H,4-7H2,(H,16,20)(H,18,19)/t9?,10-,11?/m0/s1 |
InChI Key |
IFPDMYFQTNXKKD-YVNMAJEFSA-N |
Isomeric SMILES |
C1[C@H](N(C(C1C2=CC3=C(C=C2)OCO3)CS)O)C(=O)NCC(=O)O |
SMILES |
C1C(C(N(C1C(=O)NCC(=O)O)O)CS)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1C(C(N(C1C(=O)NCC(=O)O)O)CS)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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